molecular formula C10H10N8 B14373745 8,8',9,9'-Tetrahydro-7H,7'H-8,8'-bipurine CAS No. 90843-03-1

8,8',9,9'-Tetrahydro-7H,7'H-8,8'-bipurine

Cat. No.: B14373745
CAS No.: 90843-03-1
M. Wt: 242.24 g/mol
InChI Key: BCXMDBOPSWLDIG-UHFFFAOYSA-N
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Description

8,8’,9,9’-Tetrahydro-7H,7’H-8,8’-bipurine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its tetrahydro structure, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8’,9,9’-Tetrahydro-7H,7’H-8,8’-bipurine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 8,8’,9,9’-Tetrahydro-7H,7’H-8,8’-bipurine may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and concentration are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8,8’,9,9’-Tetrahydro-7H,7’H-8,8’-bipurine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

8,8’,9,9’-Tetrahydro-7H,7’H-8,8’-bipurine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 8,8’,9,9’-Tetrahydro-7H,7’H-8,8’-bipurine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,8,9-Tetrahydrobenzocyclohepten-7-one
  • 7H,18H-Dibenzo[G,P][1,5,10,14]tetraoxacyclooctadecin-5,11,16,22-tetrone

Uniqueness

8,8’,9,9’-Tetrahydro-7H,7’H-8,8’-bipurine stands out due to its unique tetrahydro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, differentiating it from other similar compounds.

Properties

CAS No.

90843-03-1

Molecular Formula

C10H10N8

Molecular Weight

242.24 g/mol

IUPAC Name

8-(8,9-dihydro-7H-purin-8-yl)-8,9-dihydro-7H-purine

InChI

InChI=1S/C10H10N8/c1-5-7(13-3-11-1)17-9(15-5)10-16-6-2-12-4-14-8(6)18-10/h1-4,9-10,15-16H,(H,11,13,17)(H,12,14,18)

InChI Key

BCXMDBOPSWLDIG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)NC(N2)C3NC4=CN=CN=C4N3

Origin of Product

United States

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